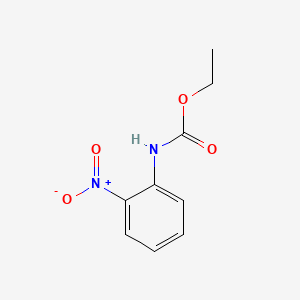

2-Nitrophenylurethane

Description

Structure

3D Structure

Properties

CAS No. |

2621-84-3 |

|---|---|

Molecular Formula |

C9H10N2O4 |

Molecular Weight |

210.19 g/mol |

IUPAC Name |

ethyl N-(2-nitrophenyl)carbamate |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)10-7-5-3-4-6-8(7)11(13)14/h3-6H,2H2,1H3,(H,10,12) |

InChI Key |

AUDONQPVYRSJNX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC1=CC=CC=C1[N+](=O)[O-] |

Canonical SMILES |

CCOC(=O)NC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Nitrophenylurethane

Established Synthetic Pathways to 2-Nitrophenylurethane and its Derivatives

The formation of the urethane (B1682113) linkage in this compound and its analogues can be achieved through several reliable methods. These pathways often involve the reaction of an amine with a suitable carbonyl-containing reagent.

N-Carbamoylation Reactions Utilizing 4-Nitrophenyl Chloroformate

A primary and widely used method for the synthesis of 4-nitrophenyl carbamates, including derivatives of this compound, is the reaction of a nucleophile with 4-nitrophenyl chloroformate (4-NPC). epa.gov This versatile reagent readily reacts with amines and alcohols to form the corresponding carbamates and carbonates. epa.govresearchgate.net

The reaction is typically carried out under mild conditions, often at room temperature, in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. researchgate.net For instance, the treatment of alkylammonium hydrochloride salts with 4-nitrophenyl chloroformate in the presence of anhydrous sodium carbonate provides the corresponding N-alkylcarbamates in excellent yields. researchgate.net This method is particularly noteworthy for producing 4-nitrophenyl N-methylcarbamate, a safer alternative to the highly toxic methyl isocyanate, in quantitative yield after a simple workup. researchgate.net

The general procedure involves adding 4-NPC to the nucleophile in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran. researchgate.net The high electrophilicity of the chloroformate group, enhanced by the electron-withdrawing nitro group on the phenyl ring, facilitates the nucleophilic attack. This method has been successfully applied in various synthetic contexts, including the protection of hydroxyl groups in nucleosides and the synthesis of intermediates for more complex molecules. epa.govresearchgate.net

A study on the protection of benzyl (B1604629) alcohol and benzylamine (B48309) demonstrated the synthesis of the corresponding 4-nitrophenyl carbonate and carbamate (B1207046) with yields of 72%-94% via acylation with 4-nitrophenyl chloroformate. emerginginvestigators.org

| Reactant 1 | Reactant 2 | Product | Reference |

| 4-Nitrophenyl chloroformate | Amine/Alcohol | 4-Nitrophenyl carbamate/carbonate | epa.govresearchgate.net |

| 4-Nitrophenyl chloroformate | Alkylammonium hydrochloride | N-Alkylcarbamate | researchgate.net |

| 4-Nitrophenyl chloroformate | Benzyl alcohol/Benzylamine | 4-Nitrophenyl carbonate/carbamate | emerginginvestigators.org |

Synthesis via Bis(4-nitrophenyl)carbonate Reagents

Another established route to synthesize urethanes involves the use of bis(4-nitrophenyl)carbonate. nih.govontosight.ai This reagent serves as a valuable alternative to phosgene (B1210022) and its derivatives, which are highly toxic. nih.gov Bis(o-nitrophenyl) carbonate, a related compound, has also been employed for the synthesis of ureas in a two-step process involving the initial formation of a carbamate intermediate. nih.gov

The synthesis of urethanes using bis(4-nitrophenyl)carbonate typically involves the reaction with an amine. For example, it reacts with amino acid tert-butyl esters to form the corresponding urethane derivatives, which can then be used in further synthetic steps. nih.gov This method is advantageous as it often allows for easy purification of the resulting urethane intermediates.

Bis(4-nitrophenyl)carbonate itself can be synthesized by reacting 4-nitrophenol (B140041) with phosgene in the presence of a base. ontosight.ai Its high reactivity is attributed to the presence of the nitro groups. ontosight.ai This reagent is utilized in the formation of urethanes and isocyanates, and has applications in pharmaceutical and polymer chemistry. ontosight.aichemimpex.com

| Reagent | Reactant | Product | Reference |

| Bis(4-nitrophenyl)carbonate | Amino acid tert-butyl ester | Urethane derivative of amino acid | nih.gov |

| Bis(o-nitrophenyl) carbonate | Benzylamine, then diamine | Bis-urea | nih.gov |

Alternative Synthetic Routes for Phenyl Urethanes

Beyond the use of chloroformates and dicarbonates, other methods for the synthesis of phenyl urethanes have been developed to avoid hazardous reagents like phosgene and isocyanates. nih.govmdpi.com These non-isocyanate polyurethane (NIPU) synthesis routes are gaining significant attention. mdpi.comaalto.fibohrium.com

One such greener approach involves the reaction of cyclic carbonates with amines. mdpi.com This method forms polyhydroxyurethanes without the use of toxic isocyanates. aalto.fi Another alternative is the transurethanization reaction, where carbamates are used to produce polyurethanes. mdpi.com For instance, polycondensation of bis(phenyl carbamate)s with ethylene (B1197577) glycol can yield polyurethanes. msu.edu

The use of diphenyl carbonate (DPC) has also been explored as a less toxic and more cost-effective substitute for bis(4-nitrophenyl)carbonate in the carbamoylation of amino acids. nih.gov An efficient method involves converting amino acids into their tetrabutylammonium (B224687) salts, which are soluble in organic solvents and readily react with DPC. nih.gov

Furthermore, the reaction of amines, alcohols, and carbon monoxide can produce carbamates in good yields. mdpi.com These alternative routes highlight the ongoing efforts to develop more sustainable and safer methods for the synthesis of urethanes and polyurethanes.

Functional Group Interconversions and Derivatization Strategies

The reactivity of the this compound moiety allows for its incorporation into and modification of various molecular structures, from simple amino acids to complex macrocycles.

Incorporation into Amino Acid Derivatives

This compound derivatives of amino acids are important intermediates in peptide synthesis. nih.govresearchgate.net They can be synthesized by reacting amino acids with reagents like 4-nitrophenyl chloroformate or bis(4-nitrophenyl)carbonate. nih.gov

For example, γ-benzyl-L-glutamate, β-benzyl-L-aspartate, L-leucine, and L-phenylalanine can be efficiently converted to their corresponding O-4-(nitrophenyl)urethane derivatives by treatment with 4-nitrophenyl chloroformate. nih.gov These urethane derivatives can then serve as precursors for N-carboxyanhydrides (NCAs), which are monomers used in the ring-opening polymerization to form polypeptides. nih.govresearchgate.net

An alternative route involves the reaction of an amino acid tert-butyl ester with bis(4-nitrophenyl)carbonate, followed by the removal of the tert-butyl protecting group. nih.gov The resulting urethane derivatives are often stable and can be easily purified and stored. researchgate.net The development of these methods has been crucial for the synthesis of well-defined polypeptides with controlled molecular weights. nih.gov

Several methods for the synthesis of α-amino acids exist, including the amination of α-bromocarboxylic acids, the Gabriel synthesis, and the Strecker synthesis. libretexts.org The Erlenmeyer-Plöchl synthesis is another classic method that transforms N-acyl glycine (B1666218) into various amino acids via an oxazolone (B7731731) intermediate. wikipedia.org

Derivatization of Complex Molecular Architectures (e.g., Calixarenes)

Calixarenes are macrocyclic compounds that serve as versatile scaffolds in supramolecular chemistry. researchgate.netsemanticscholar.orgprochimia.com Their phenolic hydroxyl groups can be chemically modified to introduce various functional moieties. researchgate.netprochimia.com The derivatization of calixarenes with urethane functionalities can alter their physical and chemical properties, leading to new applications in host-guest chemistry and materials science.

The introduction of functional groups onto the calixarene (B151959) framework is a well-established field, with numerous strategies for derivatization at both the "upper" and "lower" rims of the macrocycle. researchgate.netsemanticscholar.orgresearchgate.net While direct derivatization with this compound is not explicitly detailed in the provided context, the general principles of calixarene chemistry suggest its feasibility. For example, reacting a calixarene bearing an amino group with a reagent like 4-nitrophenyl chloroformate would be a plausible route to a nitrophenylurethane-functionalized calixarene. This approach would be analogous to the derivatization of simpler amines.

The derivatization of calixarenes often involves reactions such as etherification, esterification, and amidation of the phenolic hydroxyls. researchgate.net The resulting modified calixarenes can exhibit unique recognition properties and self-assembly behaviors. researchgate.net

Preparation of Phosphate-Protecting Groups (e.g., 1-(2-Nitrophenyl)ethyl Cage)

The 2-nitrophenyl group is a key component in the formation of photolabile protecting groups, often referred to as "caged" compounds. The 1-(2-nitrophenyl)ethyl (NPE) cage is a prominent example used for the protection of phosphate (B84403) groups in sensitive biological molecules like peptides and nucleotides. rsc.orgresearchgate.net This strategy allows for the controlled release of the phosphate group upon irradiation with UV light, providing temporal and spatial control in biological experiments. rsc.org

The synthesis of these caged compounds involves introducing the 1-(2-nitrophenyl)ethyl group onto a phosphate moiety. For instance, the Imperiali group developed a method for the protection of phosphate groups on serine, threonine, and tyrosine residues in peptides using an NPE cage. rsc.org The synthesis can be achieved through on-line phosphorylation during solid-phase peptide synthesis or by using pre-synthesised phosphotriester building blocks. rsc.org A common phosphoramidite (B1245037) reagent used for this purpose is O-1-(2-nitrophenyl)ethyl-O′-β-cyanoethyl-N,N-diisopropyl-phosphoramidite. rsc.org

Once incorporated, the NPE group is stable to the conditions of Fmoc-based peptide synthesis. rsc.org The deprotection, or "uncaging," is efficiently achieved by photolysis, typically using UV light at a wavelength of around 350-365 nm. rsc.orgrndsystems.comtocris.com This process releases the phosphate, the free peptide, and a 2-nitrosoacetophenone byproduct. This technique has been instrumental in the semi-synthesis of phosphoproteins like Smad2 and in studying cellular signaling pathways by releasing active phosphorylated molecules inside cells. rsc.org

The general utility of the NPE cage extends to other biologically important phosphates, such as adenosine (B11128) diphosphate (B83284) ribose (ADPR), where NPE-caged ADPR has been synthesized to investigate the function of ion channels like TRPM2. researchgate.netfigshare.com

Table 1: Research Findings on NPE-Caged Phosphate Groups

| Caged Molecule | Application | Uncaging Method | Key Finding | Reference |

|---|---|---|---|---|

| NPE-caged Phosphoserine/Threonine/Tyrosine | Semisynthesis of phosphoproteins (e.g., Smad2); Cellular studies | UV light (365 nm) | Enables light-controlled release of phosphopeptides within cells for functional studies. | rsc.org |

| NPE-caged ADPR | Investigation of TRPM2 ion channel activation | Photolysis | Efficiently stimulates Ca2+ and Mg2+ influx upon uncaging, confirming ADPR's role as an activator. | researchgate.net |

| NPE-caged Proton | Induction of rapid pH jumps in solution | Photolysis (350-355 nm) | Releases a proton and a sulfate (B86663) ion, allowing for kinetic studies of pH-sensitive processes. | rndsystems.comtocris.com |

Synthesis of Urea-Containing Analogues

2-Nitrophenylurethanes serve as effective intermediates for the synthesis of complex urea-containing molecules. The nitrophenyl group acts as a good leaving group, facilitating the reaction of the urethane with a primary or secondary amine to form a urea (B33335) linkage. This method is particularly useful in the construction of peptide and peptidomimetic analogues where a urea bond replaces a standard amide bond. nih.gov

A common synthetic strategy involves the initial reaction of an amine with a nitrophenyl chloroformate, such as 4-nitrophenyl chloroformate, to generate the stable nitrophenylurethane intermediate. nih.gov This activated intermediate can then be purified and subsequently reacted with a different amine to yield the desired unsymmetrical urea.

For example, in the synthesis of inhibitors targeting the SH2 domain of STAT3, Fmoc-protected aminoethyl nitrophenyl urethanes were used as key building blocks. nih.gov The synthesis started with a commercially available or synthesized diamine, which was first protected with an Fmoc group. The remaining free amine was then reacted with nitrophenylchloroformate to produce the nitrophenylurethane. This intermediate was then coupled to an amine-functionalized solid support (Rink amide resin) to generate the resin-bound urea, which could be further elaborated. nih.gov

Table 2: Synthesis of Urea-Containing STAT3 Inhibitors

| Starting Material | Activating Agent | Intermediate | Final Product Type | Reference |

|---|---|---|---|---|

| Fmoc-diaminoethane | p-Nitrophenylchloroformate | Fmoc-aminoethyl nitrophenyl urethane | Resin-bound urea for peptide analogue synthesis | nih.gov |

| Fmoc-alaninol derived diamine | p-Nitrophenylchloroformate | 2-Methyl-2-amino-nitrophenyl urethane | Urea-containing STAT3 inhibitors | nih.gov |

Solid-Phase Organic Synthesis Utilizing this compound Precursors

Solid-phase organic synthesis (SPOS) is a powerful methodology that simplifies the purification process in multi-step syntheses by anchoring the substrate to an insoluble resin support. d-nb.inforesearchgate.net Intermediates are purified by simple filtration and washing, and excess reagents can be used to drive reactions to completion. d-nb.info this compound precursors are well-suited for SPOS, particularly in the construction of combinatorial libraries of urea-containing compounds. nih.govnih.gov

The strategy described for synthesizing urea-containing analogues (Section 2.2.4) is directly applicable to a solid-phase format. The key step involves the coupling of a nitrophenylurethane, which is prepared in solution, to an amine present on the solid support. nih.gov

In the synthesis of STAT3 inhibitors, Fmoc-protected aminoethyl nitrophenyl urethanes were coupled to Rink amide resin. nih.gov The resin, which possesses a free amine group after deprotection of its linker, attacks the urethane carbonyl group, displacing the nitrophenoxide and forming a stable urea linkage. This anchors the growing molecule to the solid support. The Fmoc group on the other end of the precursor can then be removed to allow for further chain extension, such as peptide coupling. nih.gov

This approach combines the advantages of SPOS—ease of purification and the ability to use excess reagents—with the utility of the nitrophenylurethane as a manageable and reactive intermediate for urea formation. nih.govd-nb.info The final product is cleaved from the resin in the last step of the synthesis. nih.gov

Table 3: Overview of Solid-Phase Synthesis

| Concept | Description | Advantage in Context of this compound | Reference |

|---|---|---|---|

| Solid Support | An insoluble polymer resin (e.g., Rink amide resin) to which the initial reactant is attached. | Allows for the easy separation of the resin-bound urea product from excess reagents and the nitrophenol byproduct by simple filtration. | nih.govd-nb.info |

| Linker | A chemical handle that connects the molecule to the solid support and can be cleaved at the end of the synthesis to release the final product. | The Rink amide linker provides an amine functionality for coupling the urethane precursor and is cleavable under acidic conditions (e.g., TFA). | nih.govd-nb.info |

| Synthetic Strategy | Sequential addition of building blocks to the resin-bound substrate, with washing steps in between. | Facilitates the construction of complex urea-containing peptide analogues by coupling the nitrophenylurethane precursor, followed by standard Fmoc-based peptide synthesis steps. | nih.govplos.org |

Mechanistic Investigations of 2 Nitrophenylurethane Reactivity

Reaction Mechanisms Involving the Urethane (B1682113) Moiety

The urethane functional group in 2-nitrophenylurethane is central to its reactivity, primarily engaging in nucleophilic acyl substitution reactions. The nature of the substituents on both the nitrogen and the oxygen of the urethane dictates the precise reaction pathways.

Nucleophilic Acyl Substitution Pathways and Leaving Group Characteristics

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including urethanes. libretexts.orgpressbooks.pub This two-step mechanism involves the initial addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orglibretexts.org This is followed by the elimination of a leaving group, which in the case of this compound is the 2-nitrophenoxide ion.

Nucleophilic Attack: A nucleophile attacks the carbonyl carbon of the urethane. byjus.com

Formation of Tetrahedral Intermediate: This leads to a tetrahedral intermediate with a negative charge on the oxygen atom. pressbooks.pubbyjus.com

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the 2-nitrophenoxide leaving group. libretexts.org

The efficiency of this process is highly dependent on the stability of the leaving group. The 2-nitrophenoxide ion is a relatively good leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the negative charge on the phenoxide oxygen through resonance. wikipedia.org The stability of the leaving group is a crucial factor in determining the rate of the second step of the nucleophilic acyl substitution mechanism. libretexts.org

Role of the Nitrophenyl Group in Activating Electrophilic Centers

The 2-nitrophenyl group plays a pivotal role in enhancing the reactivity of the urethane's carbonyl carbon towards nucleophiles. The nitro group is strongly electron-withdrawing, a property that significantly influences the electronic distribution within the molecule. wikipedia.orgnumberanalytics.com

This electron-withdrawing effect, exerted through both inductive and resonance effects, increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This activation is a key feature that distinguishes the reactivity of nitrophenylurethanes from that of other urethane derivatives. The presence of the nitro group in aromatic compounds facilitates nucleophilic aromatic substitution, a principle that extends to the activation of the acyl carbon in this compound. wikipedia.org

Cyclization Processes of this compound Derivatives

Derivatives of this compound, particularly those derived from amino acids, can undergo intramolecular cyclization reactions to form heterocyclic compounds. This process is of significant importance in the synthesis of polypeptides.

Formation of N-Carboxyanhydrides (NCAs)

A critical reaction of amino acid derivatives of this compound is their cyclization to form N-carboxyanhydrides (NCAs). mdpi.comresearchgate.net NCAs are valuable monomers for the ring-opening polymerization (ROP) to produce polypeptides. researchgate.netmdpi.com The formation of NCAs from these urethane derivatives provides an alternative to traditional methods that often use hazardous reagents like phosgene (B1210022). researchgate.netrsc.org

The general mechanism involves an intramolecular nucleophilic attack of the amino acid's nitrogen (or its conjugate base) on the urethane's carbonyl carbon. This is followed by the expulsion of the 2-nitrophenoxide leaving group, leading to the formation of the cyclic NCA ring. Urethane derivatives of amino acids can be efficiently cyclized to produce the corresponding NCAs, which can then be isolated and used for polypeptide synthesis. mdpi.com

Kinetic and Thermodynamic Aspects of Cyclization

The kinetics of the cyclization of nitrophenyl-substituted urethane derivatives are influenced by several factors. Studies on related systems, such as the cyclization of ω-(p-nitrophenyl)-hydantoic acid amides, have shown that factors like steric hindrance can significantly affect the reaction rate. rsc.org For instance, steric hindrance to proton transfer can lead to a substantial decrease in the rate of cyclization. rsc.org

The pH of the reaction medium also plays a crucial role. The rate of cyclization can exhibit a complex dependence on pH, with different reaction pathways dominating at different pH values. rsc.org For example, base-catalyzed cyclization pathways are often observed. rsc.org The thermodynamics of the cyclization are driven by the formation of the stable NCA ring and the release of the stabilized 2-nitrophenoxide leaving group.

Polymerization Mechanisms Initiated by this compound Derivatives

While this compound derivatives are primarily known as precursors for NCA monomers, they can also be involved in initiating polymerization reactions. The in situ formation of NCAs from urethane derivatives can be directly followed by their ring-opening polymerization to yield polypeptides. mdpi.com

In this "one-pot" approach, the urethane derivative is heated in a suitable solvent, leading to its cyclization to the corresponding NCA. mdpi.com The NCA monomer then undergoes ring-opening polymerization, often initiated by a primary amine, to produce the polypeptide. mdpi.comresearchgate.net The phenolic compound released during the cyclization step generally does not interfere with the subsequent polymerization. mdpi.com This method allows for the synthesis of polypeptides with controlled molecular weights. researchgate.net

The choice of initiator is critical in controlling the polymerization process. sigmaaldrich.com For the ring-opening polymerization of NCAs, primary amines are commonly used as initiators. researchgate.net The concentration and type of initiator can influence the rate of polymerization and the properties of the resulting polymer. mdpi.com

Ring-Opening Polymerization (ROP) of Activated Monomers

Ring-opening polymerization (ROP) is a powerful method for producing polymers from cyclic monomers. wikipedia.org In the context of this compound derivatives, their primary role is to serve as stable, storable precursors for the in-situ generation of highly reactive amino acid N-carboxyanhydrides (NCAs), which are the activated monomers for polypeptide synthesis. nih.govresearchgate.net This approach circumvents the challenges associated with the direct handling of moisture-sensitive NCAs. researchgate.net

The general strategy involves the synthesis of O-nitrophenyl urethane derivatives of amino acids. These urethane derivatives are readily prepared and can be efficiently cyclized to produce the corresponding NCAs. nih.govresearchgate.net The polymerization is then initiated, often by a primary amine, which attacks the NCA monomer to begin the ring-opening process and subsequent chain growth. nih.gov

The polymerization can proceed through different pathways, including the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). mpg.de In the AMM, the initiator or a catalyst deprotonates the NCA monomer, creating a more nucleophilic species that then attacks another monomer. This mechanism is particularly relevant in polymerizations catalyzed by tertiary amines. mpg.deacademie-sciences.fr The use of nitrophenyl urethane derivatives as precursors allows for a controlled generation of these monomers, influencing the polymerization pathway. nih.gov For instance, the cyclization of O-4-nitrophenyl urethanes of amino acids can be promoted by the addition of amines, which act as promoters for the conversion to NCAs, thereby initiating the ROP. nih.gov

The versatility of this method is demonstrated by its application to a variety of amino acid derivatives, including those with functional side chains. For example, a urethane derived from L-lysine, where the ε-amino group is also protected as a urethane, can be selectively cyclized at the α-position to form the NCA. The subsequent ROP yields a polypeptide with the urethane moiety preserved in the side chain, available for further modification. nih.gov

Controlled Polymerization Strategies

A key objective in modern polymer science is the development of controlled polymerization methods, which allow for the precise synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (Đ or Mw/Mn), and specific architectures. mdpi.comufl.eduresearchgate.net In the context of polymerizations involving nitrophenylurethanes, significant progress has been made in controlling the ROP of the resulting NCAs.

One effective strategy for achieving controlled polymerization of O-4-nitrophenyl urethanes involves the addition of a primary amine initiator. nih.gov Research has shown that when n-butylamine is added to the polymerization of the O-4-nitrophenyl urethane derivative of γ-benzyl-L-glutamate, the polymerization proceeds efficiently to produce the corresponding polypeptide. nih.gov Crucially, the number-average molecular weight (Mn) of the resulting polypeptide increases linearly as the initial feed ratio of the monomer to the amine initiator ([monomer]0/[n-butylamine]0) increases. This linear relationship is a hallmark of a controlled polymerization process, where the number of polymer chains is determined by the amount of initiator used.

The data below illustrates the controlled nature of this polymerization strategy.

Table 1: Effect of Monomer/Initiator Feed Ratio on Polypeptide Molecular Weight

| Feed Ratio ([2g]₀/[n-butylamine]₀) | Mₙ ( g/mol ) | Mₙ/Mₙ |

| 5 | 1300 | 1.14 |

| 10 | 2500 | 1.13 |

| 20 | 4500 | 1.15 |

| 30 | 6600 | 1.17 |

| Data derived from the polymerization of O-4-nitrophenyl urethane of γ-benzyl-L-glutamate (2g) initiated by n-butylamine. nih.gov |

This controlled behavior is attributed to the amine acting not only as an initiator but also as a promoter for the cyclization of the urethane to the NCA, ensuring that initiation is fast relative to propagation. nih.gov This method provides a robust route to polypeptides with predictable molecular weights and low dispersity, which is essential for applications in biomedicine and materials science. nih.govresearchgate.net The development of such controlled ROP methods for macrocyclic monomers is a highly desirable goal in polymer chemistry, enabling the synthesis of polymers with well-defined architectures. nih.gov

Advanced Applications in Macromolecular and Complex Molecule Synthesis

Polypeptide and Peptidomimetic Synthesis

The precise construction of polypeptides with controlled molecular weights and architectures is crucial for their application in biomedicine and materials science. While the ring-opening polymerization (ROP) of amino acid N-carboxyanhydrides (NCAs) is a primary method for polypeptide synthesis, the instability of NCA monomers presents significant challenges. evitachem.comsmolecule.com Activated urethane (B1682113) derivatives of amino acids have emerged as stable, isolable, and efficient precursors to NCAs, facilitating more controlled polymerization processes. evitachem.comsmolecule.com Although the 4-nitrophenyl (para) isomer is more commonly cited for this purpose, related 2-nitrophenyl (ortho) compounds, including esters and protecting groups, play a significant role in the synthesis of well-defined polypeptide structures.

Construction of Well-Defined Polypeptide Architectures

The synthesis of polypeptides with predictable molecular weights and low dispersity is essential for creating materials with uniform properties. evitachem.com While direct polymerization using 2-nitrophenylurethane as a monomer precursor is not extensively documented, several related ortho-nitro compounds are instrumental in building sophisticated polypeptide architectures.

2-Nitrophenyl Esters: These compounds are reactive intermediates in peptide synthesis. For instance, Nα-Z-L-asparagine 2-nitrophenyl ester is a building block used to create complex peptides, with its structure enabling selective reactions. The specific conformation of ortho-nitrophenyl esters, where the phenyl group is nearly perpendicular to the ester plane, influences their reactivity in peptide synthesis.

Photolabile Protecting Groups: The ortho-nitro group is a key component of several photolabile protecting groups (PPGs) used in solid-phase peptide synthesis (SPPS). These groups can be removed with UV light, allowing for precise, spatially controlled synthesis of peptide chains. This method is particularly useful for preparing peptide arrays and complex cyclic peptides. Examples such as the 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group and the 2-(o-nitrophenyl) propan-1-ol (Npp-OH) group are designed to be stable during standard SPPS steps but are cleaved rapidly upon UV irradiation.

| Ortho-Nitro Compound | Function in Polypeptide Synthesis | Key Advantage | Reference |

|---|---|---|---|

| 2-Nitrophenyl Ester of Amino Acids | Activated intermediate for peptide bond formation. | Provides reactivity for creating complex peptides. | |

| 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) | Photolabile protecting group for amino acids. | Enables photolithographic solid-phase synthesis of peptide arrays; fast cleavage with UV light. | |

| 2-(o-nitrophenyl) propan-1-ol (Npp-OH) | Photolabile protecting group for carboxyl groups. | Effective for synthesis of cyclic peptides; stable to standard SPPS conditions. |

Synthesis of Polypeptides Bearing Functional Side Chains

The versatility of polymerization methods using urethane derivatives of amino acids allows for the incorporation of a wide variety of functional groups into the polypeptide side chains. evitachem.com These functional groups can be used for subsequent chemical modifications, making them valuable precursors for advanced materials. evitachem.com

By employing amino acid monomers where the side chains are pre-functionalized, or by using protecting group strategies involving 2-nitrophenyl derivatives, polypeptides with tailored functionalities can be achieved. For example, the use of photolabile groups like Npp-OH allows for the selective deprotection and modification of specific sites within a peptide chain during synthesis on a solid support. Furthermore, the synthesis of lysine (B10760008) adducts with derivatives of 2-nitrophenyl isocyanate demonstrates how the reactivity of the ortho-nitrophenyl group can be used to attach moieties to the side chains of amino acids. This capability is crucial for creating polypeptides designed for specific recognition, catalysis, or therapeutic action.

Development of Polypeptide-Based Biofunctional Materials

Polypeptides synthesized with precise control over their structure and functionality are indispensable components for creating biofunctional materials. evitachem.com These materials are designed to interact with biological systems in a specific manner and have applications in drug delivery, tissue engineering, and as biosensors. evitachem.com

The ability to construct polypeptides with complex architectures, such as block copolymers or graft polymers, using precursors like amino acid urethanes, is a key step in developing these advanced materials. evitachem.com The incorporation of functional side chains, facilitated by methodologies involving 2-nitrophenyl derivatives, allows for the attachment of targeting ligands, drugs, or imaging agents. evitachem.com These synthetic polypeptides can self-assemble into higher-order structures like hydrogels or nanoparticles, forming scaffolds for tissue regeneration or carriers for targeted drug delivery.

Synthetic Pathways to Structurally Diverse Organic Compounds

Beyond polymer science, this compound and its immediate precursor, 2-nitrophenyl isocyanate, serve as valuable reagents in the synthesis of complex small molecules, including natural products and specialized enzyme inhibitors.

Building Blocks for Complex Natural Products (e.g., THC derivatives)

The isolation and purification of complex natural products from biological sources often requires chemical derivatization to facilitate separation. In the pioneering work on the chemistry of Cannabis, a crystalline nitrophenylurethane derivative of Δ⁹-trans-tetrahydrocannabinol (THC) was prepared to enable its purification and structural elucidation.

The process involved reacting the crude THC extract, which contains a phenolic hydroxyl group, with a nitrophenyl isocyanate. This reaction forms a stable, crystalline urethane derivative that can be easily separated from the complex mixture of other cannabinoids and plant materials. Following purification by crystallization, the urethane linkage is cleaved by mild alkaline hydrolysis to yield pure THC. This classic example highlights the utility of nitrophenylurethanes as derivatizing agents for the purification of intricate natural products.

Precursors for Specialized Inhibitors

Nitrophenylurethane moieties are incorporated into synthetic pathways for creating specialized inhibitors of biological targets, such as enzymes. The reactivity of the corresponding isocyanate with amines and alcohols allows for its use as a building block to construct more complex molecules with potential therapeutic activity.

Research into inhibitors for the SH2 domain of the STAT3 protein, a target in cancer therapy, has involved the use of Fmoc-protected aminoethyl nitrophenyl urethanes. These intermediates are coupled to a resin support to synthesize urea-containing peptidomimetics designed to inhibit the protein. In a separate line of research, adducts of the amino acid lysine have been synthesized using 2-methyl-3-nitrophenyl isocyanate, demonstrating the use of nitrophenyl isocyanates to modify amino acids, a key step in building peptide-based inhibitors. The use of nitrophenyl urethanes and their precursors in this context showcases their role in medicinal chemistry for generating libraries of potential therapeutic agents.

| Precursor/Intermediate | Application | Synthetic Target | Reference |

|---|---|---|---|

| Nitrophenyl isocyanate | Derivatization for purification | Δ⁹-trans-tetrahydrocannabinol (THC) | |

| Fmoc aminoethyl nitrophenyl urethane | Intermediate for solid-phase synthesis | Urea-containing STAT3 SH2 domain inhibitors | |

| 2-Methyl-3-nitrophenyl isocyanate | Reagent for amino acid modification | Lysine adducts |

Advanced Spectroscopic and Analytical Techniques for 2 Nitrophenylurethane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 2-Nitrophenylurethane.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the molecular structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively. uobasrah.edu.iqirisotope.com

In the ¹H-NMR spectrum of a related polyurethane, the methylene (B1212753) protons adjacent to the -NH group typically appear at approximately 2.9 ppm, while the methylene protons next to the -CO linkage are observed around 4.0 ppm. researchgate.net For poly(amide urethane)s, the proton of the urethane (B1682113) group can show resonance signals around 7.18 ppm. researchgate.net In the case of nitrobenzene (B124822), a related compound, the ortho protons are the most deshielded, appearing at about 8.25 ppm, followed by the para proton at 7.71 ppm, and the meta protons at 7.56 ppm. stackexchange.com These characteristic chemical shifts provide a basis for assigning the protons in the this compound molecule.

The ¹³C-NMR spectrum offers complementary information. For instance, in nitrobenzene, the ipso-carbon (the carbon attached to the nitro group) resonates at approximately 148.3 ppm, the para-carbon at 134.7 ppm, the meta-carbons at 129.4 ppm, and the ortho-carbons at 123.5 ppm. stackexchange.com The chemical shifts in ¹³C-NMR are observed over a much wider range (0 to 220 ppm) compared to ¹H-NMR, which often allows for the resolution of nearly every unique carbon atom. irisotope.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Structures

| Nucleus | Functional Group/Position | Approximate Chemical Shift (ppm) |

| ¹H | Methylene adjacent to -NH (urethane) | ~2.9 |

| ¹H | Methylene adjacent to -CO (urethane) | ~4.0 |

| ¹H | Urethane -NH | ~7.2 |

| ¹H | Aromatic (ortho to -NO₂) | ~8.25 |

| ¹H | Aromatic (para to -NO₂) | ~7.71 |

| ¹H | Aromatic (meta to -NO₂) | ~7.56 |

| ¹³C | Aromatic C-NO₂ (ipso) | ~148.3 |

| ¹³C | Aromatic C (para to -NO₂) | ~134.7 |

| ¹³C | Aromatic C (meta to -NO₂) | ~129.4 |

| ¹³C | Aromatic C (ortho to -NO₂) | ~123.5 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

NMR spectroscopy, particularly through the use of Nuclear Overhauser Effect (NOE) experiments and the analysis of coupling constants, can provide valuable insights into the preferred conformations and dynamic processes of molecules in solution. nih.govnih.gov For instance, NOE data can reveal through-space proximities between protons, helping to define the spatial arrangement of different parts of the molecule. nih.gov The study of related nitrophenyl-containing compounds has utilized NMR in conjunction with computational methods to analyze their conformational preferences. nih.govfrontiersin.org Such studies on this compound could elucidate the orientation of the nitrophenyl group relative to the urethane moiety and any restricted rotation around the single bonds.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to the energy of molecular vibrations. msu.eduyoutube.com The IR spectrum of a urethane is characterized by several key absorption bands. The N-H stretching vibration typically appears as a strong band in the region of 3310 cm⁻¹. semanticscholar.org The C=O stretching of the urethane carbonyl group gives rise to a very strong absorption band, usually around 1697-1710 cm⁻¹. semanticscholar.orgnih.gov Another characteristic peak for urethanes is the N-H in-plane bending vibration, which is found in the range of 1540–1520 cm⁻¹. spectroscopyonline.com The presence of the nitro group is indicated by asymmetric and symmetric stretching vibrations, typically observed in the regions of 1560-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H (urethane) | Stretching | ~3310 |

| C=O (urethane) | Stretching | 1697 - 1710 |

| N-H (urethane) | Bending | 1520 - 1540 |

| NO₂ (nitro) | Asymmetric Stretching | 1500 - 1560 |

| NO₂ (nitro) | Symmetric Stretching | 1290 - 1360 |

| C-O (urethane) | Stretching | ~1223 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. wikipedia.org In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern, which results from the dissociation of the energetically unstable molecular ion, provides valuable structural information. wikipedia.orglibretexts.org

The fragmentation of urethanes and nitroaromatic compounds follows predictable pathways. For urethanes, cleavage of the C-C bond adjacent to the oxygen is a common fragmentation pathway. libretexts.org Nitroaromatic compounds can exhibit characteristic losses. For example, some nitrosamine (B1359907) compounds show a loss of 30 Da, corresponding to the loss of an NO radical. nih.gov The specific fragmentation pattern of this compound would be key to confirming its structure and identifying it in complex mixtures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.uklibretexts.org The absorption of this radiation promotes electrons from a lower energy molecular orbital to a higher energy one. For organic molecules, the most common transitions observed in the UV-Vis range are π → π* and n → π* transitions. cutm.ac.in These transitions require the presence of unsaturated groups, known as chromophores. shu.ac.uk

The this compound molecule contains two main chromophores: the nitrophenyl group and the urethane carbonyl group. The aromatic ring and the nitro group create a conjugated system that will give rise to strong π → π* transitions. tanta.edu.eg The carbonyl group of the urethane and the nitro group also possess non-bonding electrons (n-electrons), which can undergo n → π* transitions. Typically, n → π* transitions are of lower energy (longer wavelength) and lower intensity compared to π → π* transitions. cutm.ac.in The position and intensity of the absorption bands in the UV-Vis spectrum of this compound are sensitive to the solvent polarity. shu.ac.uk

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of similar compounds due to its robustness and the availability of various detection methods, such as UV detection. mdpi.com A reverse-phase HPLC method, for instance, could be developed for this compound using a mobile phase consisting of acetonitrile (B52724) and water with a modifier like phosphoric or formic acid. sielc.com

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. mdpi.com For the analysis of nitroaromatics, GC equipped with an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) can provide high sensitivity. epa.gov The choice between HPLC and GC would depend on the volatility and thermal stability of this compound and its derivatives. Other chromatographic techniques like affinity chromatography could also be employed for specific applications involving interactions with other molecules. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of this compound. Given its aromatic structure and moderate polarity, reversed-phase HPLC (RP-HPLC) is the most common approach.

Detailed research findings indicate that the selection of the stationary phase is critical. While standard C18 columns are effective, columns with alternative selectivities, such as those with a pentafluorophenyl (PFP) phase, can offer enhanced retention and unique selectivity for aromatic and polar compounds like this compound. restek.com PFP phases provide different interactions, including dipole-dipole and pi-pi stacking, which can be advantageous for separating isomers or closely related compounds.

Method development often involves optimizing the mobile phase composition, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol. The use of additives such as formic acid or phosphoric acid may be necessary to ensure good peak shape and reproducibility, especially for applications coupled with mass spectrometry (MS). sielc.com For quantitative analysis, a UV detector is highly effective, as the nitrophenyl group provides strong chromophores, allowing for sensitive detection. A validated HPLC-UV method would typically demonstrate linearity over a specific concentration range, with high precision and accuracy. tbzmed.ac.irnih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Nitroaromatic Compounds

| Parameter | Typical Conditions | Rationale |

| Column | Reversed-Phase C18 or PFP, 2.7-5 µm particle size | Provides good retention for moderately polar aromatic compounds. PFP offers alternative selectivity. restek.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for efficient elution and separation of components with varying polarities. |

| Detector | UV-Vis Diode Array Detector (DAD) | The nitroaromatic structure absorbs strongly in the UV region, enabling sensitive detection. |

| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rate for analytical scale columns, balancing analysis time and separation efficiency. |

| Injection Volume | 5 - 20 µL | Typical volume for analytical HPLC to avoid column overloading. |

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (TLC) serves as a valuable, low-cost technique for the small-scale purification of this compound, typically for amounts up to 100 mg. rochester.educhemrxiv.org This method is particularly useful for isolating the compound from reaction mixtures containing impurities with similar retention factors (Rf) that are difficult to separate by standard flash column chromatography. chemrxiv.org

The technique utilizes plates with a thick adsorbent layer, commonly silica (B1680970) gel, ranging from 0.5 to 2.0 mm, to accommodate larger sample quantities. materialharvest.comsigmaaldrich.com The crude sample is applied as a continuous band near the bottom of the plate. tanta.edu.eg The plate is then developed in a chamber saturated with an appropriate solvent system, chosen to provide an optimal Rf value for the target compound, ideally around 0.2-0.4 for good separation.

After development, the separated bands are visualized, often under UV light due to the UV-active nature of the nitrophenyl group. The band corresponding to this compound is marked, and the silica gel from that region is carefully scraped off the plate. rochester.edu The pure compound is then recovered by eluting it from the silica with a highly polar solvent, such as ethyl acetate (B1210297) or a dichloromethane (B109758)/methanol mixture, followed by filtration and solvent evaporation. chemrxiv.org

Table 2: Typical Parameters for Preparative TLC Purification

| Parameter | Specification | Purpose |

| Stationary Phase | Silica gel 60 PF254 | Standard adsorbent for separating moderately polar organic compounds. materialharvest.com |

| Plate Thickness | 500 - 2000 µm (0.5 - 2.0 mm) | Allows for higher sample loading compared to analytical TLC. chemrxiv.orgmaterialharvest.com |

| Sample Application | Applied as a concentrated band | Maximizes loading capacity while maintaining separation efficiency. tanta.edu.eg |

| Eluent System | Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures | Solvent polarity is optimized to achieve good separation between the target compound and impurities. |

| Visualization | UV lamp (254 nm) | Non-destructive method to locate the aromatic compound bands. rochester.edu |

| Extraction Solvent | Ethyl Acetate or Acetone | Polar solvents to efficiently desorb the purified compound from the silica gel. chemrxiv.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, this compound itself has low volatility, making direct GC-MS analysis challenging due to potential thermal degradation in the injector port and poor chromatographic performance. researchgate.net Therefore, analysis typically requires a derivatization step to convert the urethane into a more volatile and thermally stable analogue.

While specific derivatization methods for this compound are not widely documented, general strategies for compounds containing N-H groups, such as silylation, could be employed. For instance, reacting the urethane with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the acidic proton on the nitrogen with a trimethylsilyl (B98337) (TMS) group, increasing volatility.

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the mixture, and the mass spectrometer provides detailed structural information based on its fragmentation pattern. nih.gov This is particularly useful for confirming the identity of the compound and for analyzing trace-level impurities that may be present. Comprehensive two-dimensional gas chromatography (GCxGC-MS) could offer even greater resolving power for complex mixtures. mdpi.com

Advanced Vibrational Spectroscopic Techniques (e.g., 2D-IR)

Two-dimensional infrared (2D-IR) spectroscopy is an advanced technique that provides insights into molecular structure, dynamics, and coupling between different vibrational modes on a femtosecond timescale. rsc.org For this compound, 2D-IR could be used to probe the intramolecular interactions between the nitro group (–NO₂), the urethane linkage (–NH–C=O–), and the phenyl ring.

The urethane group has characteristic vibrations similar to the amide I (primarily C=O stretch) and amide II (a mix of N-H bend and C-N stretch) bands in peptides. nih.gov 2D-IR spectroscopy can reveal the coupling between these modes. The presence of cross-peaks in a 2D-IR spectrum between the C=O stretch and N-H bend would provide direct evidence of their interaction and information about the local conformation of the urethane linkage.

Furthermore, this technique can measure vibrational energy transfer through the molecule. rsc.org By exciting a specific mode, such as the symmetric or asymmetric –NO₂ stretch, one could follow the flow of vibrational energy to other parts of the molecule, like the carbonyl group or the benzene (B151609) ring, providing a detailed picture of the molecule's internal connectivity and dynamics. nih.govstanford.edu The timescale of these energy transfers can be correlated with structural fluctuations and interactions within the molecule. researchgate.net

Spectrochemical Studies and Quantitative Analysis

Spectrochemical studies of this compound primarily involve UV-Visible and Infrared (IR) spectroscopy for both qualitative and quantitative purposes. The quantitative analysis is most robustly performed using HPLC with UV detection, as previously described.

UV-Visible Spectroscopy: The presence of the nitrophenyl chromophore makes this compound well-suited for analysis by UV-Vis spectroscopy. The electronic transitions associated with the nitro group and the aromatic ring result in strong absorbance in the UV region. A quantitative method can be developed by creating a calibration curve based on Beer-Lambert Law, plotting absorbance versus concentration using a series of standards. This approach is simple and rapid for determining the concentration of pure this compound in a non-absorbing solvent.

Quantitative HPLC-UV: For measuring the concentration of this compound in complex matrices, HPLC-UV is the preferred method. nih.gov It combines the separation power of HPLC with the sensitive detection capabilities of UV spectroscopy. After developing a chromatographic method that effectively isolates the this compound peak from other components, a calibration curve is constructed by injecting known concentrations of the standard and measuring the corresponding peak area. This method allows for accurate and precise quantification even in the presence of impurities or other formulation components. The method validation would include assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). tbzmed.ac.irnih.gov

Theoretical and Computational Studies on 2 Nitrophenylurethane and Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemistry offers profound insights into the electronic characteristics of a molecule, which are fundamental to its reactivity. researchgate.netmdpi.com Methods like Density Functional Theory (DFT) are employed to calculate the distribution of electrons and the energies of molecular orbitals. hakon-art.com Key to understanding reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). hakon-art.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. hakon-art.com

From these orbital energies, several global chemical reactivity descriptors can be derived to quantify and predict chemical behavior. These descriptors provide a framework for comparing the reactivity of different molecules. hakon-art.com

Key Reactivity Descriptors:

Hardness (η): Resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. hakon-art.com

Softness (S): The reciprocal of hardness. Soft molecules are more reactive and have a small HOMO-LUMO gap. hakon-art.com

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. A higher value indicates a better electrophile. hakon-art.com

For a molecule like 2-Nitrophenylurethane, the electron-withdrawing nature of the nitro group (-NO₂) significantly influences its electronic structure, likely lowering the energy of the LUMO and making the aromatic ring susceptible to nucleophilic attack. The urethane (B1682113) group (-NHCOO-) contributes through both inductive and resonance effects. Quantum chemical calculations can precisely quantify these influences.

Below is a table of hypothetical, yet plausible, quantum chemical calculation results for this compound, illustrating the type of data generated in such studies.

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -7.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.50 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.35 | Indicates moderate chemical stability |

| Hardness (η) | 2.675 | Measure of resistance to electron cloud deformation |

| Softness (S) | 0.374 | Indicates susceptibility to chemical reaction |

| Electrophilicity Index (ω) | 4.88 | Suggests a strong electrophilic character |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics describes the electronic state of a molecule, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. wikipedia.orgresearchgate.net By solving Newton's equations of motion, MD simulations can model the conformational landscape of flexible molecules like this compound and their interactions with other molecules, such as solvents or biological macromolecules. nih.gov

For this compound, key areas of investigation using MD would include:

Conformational Flexibility: The urethane linkage allows for rotational freedom. MD simulations can explore the preferred spatial arrangements (conformations) of the molecule and the energy barriers between them. This is crucial for understanding how the molecule might fit into a binding site. nih.govresearchgate.net

Intermolecular Interactions: The urethane group's N-H proton can act as a hydrogen bond donor, while the carbonyl and nitro group oxygens can act as hydrogen bond acceptors. researchgate.net MD simulations can characterize the strength, lifetime, and geometry of these hydrogen bonds with surrounding molecules. nih.gov

Solvation Effects: MD can simulate how solvent molecules (e.g., water) arrange themselves around this compound, providing insights into its solubility and the stability of different conformations in solution.

In the context of polyurethanes, MD simulations have been used to understand the relationship between chemical structure and material properties, such as the formation of hard and soft domains and the network of hydrogen bonds that determines mechanical strength. researchgate.net These principles can be applied to smaller molecules to understand their fundamental interaction patterns.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Systems

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are methodologies used extensively in drug discovery and materials science to correlate the chemical structure of compounds with their biological activity or physical properties. slideshare.netnih.gov

SAR is a qualitative approach that relates structural features (e.g., the presence of a specific functional group) to the observed activity of a series of compounds.

QSAR takes this a step further by developing mathematical models that quantitatively link the activity to physicochemical properties or calculated molecular descriptors. nih.govnih.gov

These models are built using a "training set" of molecules with known activities. Once validated, the QSAR model can be used to predict the activity of new, untested compounds. nih.gov For systems related to this compound, a QSAR study might explore how modifying the substitution pattern on the phenyl ring or altering the ester portion of the urethane affects a specific biological endpoint. Descriptors used in such a model could include parameters related to size, branching, aromaticity, and polarizability. nih.gov

A primary goal of computational chemistry in drug design is the accurate prediction of how strongly a ligand (like this compound) will bind to a biological target, a property known as binding affinity. biorxiv.org Various computational methods are employed for this purpose:

Molecular Docking: This technique predicts the preferred orientation and conformation of a ligand when bound to a receptor's binding site. Docking programs then use "scoring functions" to estimate the binding affinity based on factors like hydrogen bonds and hydrophobic interactions. nih.gov

Free Energy Simulations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are more computationally intensive but generally more accurate. They calculate the free energy change of binding by simulating a thermodynamic cycle. biorxiv.org

Machine Learning Models: More recently, machine learning and deep learning techniques have been applied to predict binding affinity. nih.gov These models are trained on large datasets of known protein-ligand complexes and their experimental binding affinities, learning complex patterns to make predictions for new systems. biorxiv.orgnih.gov

For a urethane scaffold, these methods could be used to screen a virtual library of analogues against a protein target to identify candidates with the highest predicted binding affinity for subsequent experimental testing. nih.gov

When the three-dimensional structure of the biological target is unknown, ligand-based drug design (LBDD) methods become essential. nih.govfiveable.meresearchgate.net These approaches rely on the knowledge of a set of molecules that are known to be active. slideshare.net The central hypothesis is that molecules with similar structures or properties are likely to have similar biological activities.

Key LBDD methodologies applicable to urethane scaffolds include:

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. slideshare.netfiveable.me For a series of active urethane-based compounds, a pharmacophore model might consist of a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the carbonyl oxygen), and an aromatic ring feature, all arranged in a specific 3D geometry. This model can then be used as a query to search large chemical databases for novel compounds that match the pharmacophore.

Molecular Similarity Analysis: This involves comparing candidate molecules to a known active compound (a reference molecule). Similarity can be assessed based on 2D fingerprints (representing structural fragments) or 3D shape and electrostatic potential. fiveable.me

QSAR: As described earlier, QSAR models built from a set of known active ligands can be used to predict the activity of new compounds based on their calculated descriptors. researchgate.net

Predictive Modeling of Synthetic Outcomes

Modern computational chemistry is not only used to predict the properties of molecules but also to predict the outcomes of the chemical reactions used to synthesize them. This field, often referred to as "Predictive Intelligence" or "digitalization" in chemistry, combines physics-based models with machine learning to accelerate product development. ascouncil.orgadhesivesmag.com

In the context of polyurethane synthesis, computational models are used to predict how changes in formulation—such as the ratio of reactants, the type of catalyst, or the temperature—will affect the properties of the final material. ascouncil.orgnih.gov A typical polyurethane formulation can involve numerous ingredients and a complex series of reactions. ascouncil.org Predictive models can simulate these reaction kinetics and forecast outcomes, reducing the need for extensive trial-and-error laboratory work. adhesivesmag.com

Machine learning algorithms can be trained on historical reaction data, learning the relationships between starting materials, reaction conditions, and the resulting product yields and properties. adhesivesmag.com These models can then be used in two ways:

Forward Prediction: Given a set of reactants and conditions, predict the outcome. adhesivesmag.com

Reverse Prediction (Inverse Design): Given a set of desired target properties, predict the optimal starting materials and conditions to achieve them. adhesivesmag.com

For the synthesis of a specific molecule like this compound, these models could predict the expected yield, the formation of byproducts, and the optimal reaction time and temperature, thereby guiding the synthetic chemist toward a more efficient and successful experimental setup. mdpi.com

Catalytic Influences in 2 Nitrophenylurethane Chemistry

Catalysis in Urethane (B1682113) Bond Formation

The formation of the urethane linkage is a cornerstone of polyurethane chemistry and is typically achieved through the reaction of an isocyanate with an alcohol. This reaction can proceed without a catalyst, but it is often slow. nih.gov To enhance reaction rates and control the process, a variety of catalysts are employed. mdpi.com These catalysts generally fall into two main categories: tertiary amines and organometallic compounds. bdmaee.netresearchgate.net Organic acids have also been studied and shown to be effective. mdpi.com

Tertiary amine catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534), function as Lewis bases. mdpi.com They are thought to activate the alcohol's hydroxyl group, increasing its nucleophilicity and facilitating its attack on the electrophilic carbon of the isocyanate group. paint.org

Organometallic compounds are highly effective catalysts for the urethane-forming reaction, with organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) being particularly common. bdmaee.netresearchgate.net However, due to toxicity concerns associated with tin, there is a growing interest in alternatives based on other metals such as bismuth, zinc, zirconium, and iron. researchgate.netreaxis.com The mechanism for metal catalysts often involves the formation of a complex with the isocyanate and the alcohol, bringing them into proximity and activating them for the reaction. paint.org For instance, zirconium diketonates have been shown to be highly selective catalysts for the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction. paint.org

Organic acid catalysts, such as trifluoromethanesulfonic acid (TFMSA), have also been investigated. Computational studies suggest that these acids can significantly lower the activation energy for urethane formation. mdpi.com

The general mechanisms and types of catalysts are summarized below:

Table 1: Common Catalyst Types for Urethane Bond Formation

| Catalyst Type | Examples | General Mechanism |

|---|---|---|

| Tertiary Amines | DABCO, Triethylamine | Activates the hydroxyl group of the alcohol (Lewis base mechanism). paint.org |

| Organometallic Compounds | Dibutyltin dilaurate (DBTDL), Bismuth Neodecanoate, Zinc Octoate, Zirconium diketonates | Forms a complex with reactants, activating the isocyanate group (Lewis acid mechanism). bdmaee.netpaint.orgreaxis.com |

| Organic Acids | Trifluoromethanesulfonic acid (TFMSA), Methanesulfonic acid (MSA) | Protonates the isocyanate group, increasing its electrophilicity. mdpi.com |

Catalytic Promotion of Cyclization and Polymerization Reactions

The structure of 2-Nitrophenylurethane, featuring a urethane linkage and a reactive nitro group in the ortho position, makes it a candidate for catalytic cyclization and polymerization reactions.

Cyclization Reactions: The 2-nitrophenyl group is well-known to undergo reductive cyclization to form various nitrogen-containing heterocyclic compounds. Catalytic reduction of the nitro group to an amine or an intermediate nitroso species can be followed by an intramolecular cyclization with a suitable ortho-substituent. While direct catalytic cyclization of this compound is not extensively detailed, analogous transformations of other 2-substituted nitroarenes provide insight into potential pathways. For example, titanium(III)-mediated reductive cyclization is a known method for converting 2-substituted nitroarenes into N-heterocycles. nih.gov This process involves the generation of a nitrosoarene intermediate which is then intercepted by an adjacent functional group. nih.gov

Another relevant transformation is base-mediated reductive cyclization. Studies on related compounds, such as ketones tethered to a nitrobenzene (B124822) moiety, have shown that this method can effectively produce fused ring systems. acs.orgnih.gov This suggests that under appropriate basic and reductive conditions, the urethane group or its derivatives could potentially participate in a cyclization event following the reduction of the ortho-nitro group.

Polymerization and Cyclooligomerization: Nitrophenyl-activated carbamates can serve as monomers for polymerization. A notable example is the one-pot cyclooligomerization of a saccharide-derived p-nitrophenyl carbamate (B1207046) monomer. nih.gov This "transcarbamoylation" process is initiated by a base (e.g., NaH), which is thought to generate an isocyanate intermediate. This intermediate then undergoes polycondensation and cyclization. nih.gov The presence of a sodium cation appeared to be crucial in promoting the efficiency of the cyclization. nih.gov This methodology suggests a potential pathway for the catalytic polymerization or cyclooligomerization of this compound, likely mediated by a strong base.

Furthermore, catalysts play a crucial role in the trimerization of isocyanates to form polyisocyanurates, a reaction that can be used to create crosslinked polymer networks. patchamltd.com Potassium-based catalysts are often used for this purpose. patchamltd.com

Development of Catalytic Systems for Efficient this compound Transformations

The development of efficient catalytic systems is essential for unlocking the full synthetic potential of this compound. Research in the broader field of polyurethane catalysis provides direction for future developments. Key goals include enhancing catalyst activity, improving selectivity, and reducing environmental impact.

A major trend is the move away from toxic organotin catalysts towards more environmentally benign alternatives. researchgate.net Zirconium, bismuth, and zinc-based catalysts are emerging as viable replacements. reaxis.comnsf.gov For example, Zr(acac)₄ has been identified as a competent catalyst to mediate urethane exchange reactions for reprocessing polyurethane thermosets, demonstrating activity comparable to DBTDL at elevated temperatures. nsf.gov Such catalysts could be applied to control the formation and potential reprocessing of polymers derived from this compound.

In the realm of amine catalysts, development focuses on creating structures that maintain high catalytic activity while addressing issues like volatility and odor. nih.gov Quantum chemical methods are being employed to design next-generation tertiary amine catalysts with optimized structures that preserve activity while minimizing undesirable side reactions or emissions. nih.gov

For specific transformations like reductive cyclization, the development of catalytic systems that can selectively reduce the nitro group in the presence of the urethane linkage is crucial. Photocatalysis represents a modern approach; for instance, visible-light photoredox catalysis using Ru(bpy)₃Cl₂ has been successfully used for the cyclization of 2-nitrophenyl-tetrahydroquinolines. nih.gov The application of such photoredox systems to this compound could enable mild and efficient cyclization reactions.

Delayed-action or latent catalysts are also an area of active development. These systems become active only upon a specific trigger, such as heat or moisture. One strategy involves encapsulating a catalyst component, such as LiCl, which is released under reaction conditions to accelerate polymerization. mtak.hu Such systems could provide better control over reactions involving this compound, particularly in polymerization processes.

Q & A

Q. What established synthetic routes exist for 2-Nitrophenylurethane, and how can yield optimization be systematically approached?

- Methodological Answer : The synthesis of this compound (CAS 2621-84-3) typically involves carbamate formation via reaction of 2-nitroaniline with ethyl chloroformate under anhydrous conditions. Yield optimization requires controlled variables: solvent polarity (e.g., dichloromethane vs. benzene), temperature (reflux vs. room temperature), and catalyst use (e.g., triethylamine). Post-synthesis purification via recrystallization or column chromatography should be validated using melting point analysis (mp 255–257°C decomposition, as per structural analogs) . Experimental design should follow iterative optimization frameworks, such as factorial design, to isolate critical factors affecting yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the ethyl ester and nitroaryl groups. Infrared (IR) spectroscopy identifies carbamate C=O stretching (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹). Mass spectrometry (MS) using electron ionization (EI) can verify molecular weight (210.19 g/mol) and fragmentation patterns. Cross-referencing with computational 3D structure files (e.g., Mol/SD files) enhances structural validation .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for experimental reproducibility?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for quantifying purity, targeting >98% for kinetic studies. Melting point analysis (mp 255–257°C) serves as a preliminary check. Batch-specific Certificates of Analysis (COA) should include residual solvent data (e.g., benzene/methylene chloride), adhering to safety thresholds (<10 ppm) .

Q. What are the critical storage and handling protocols for this compound in laboratory settings?

- Methodological Answer : Store at 0–6°C in amber glass vials to prevent photodegradation of the nitro group. Use inert atmospheres (N₂/Ar) for long-term storage. Handling requires PPE (gloves, goggles) due to potential irritancy, as outlined in safety data sheets (SDS) for structurally similar nitro compounds .

Q. What role does this compound play as a synthetic intermediate in organic chemistry?

- Methodological Answer : It serves as a nitroaryl-protected carbamate in peptide synthesis and enzyme inhibition studies. Its electron-withdrawing nitro group enhances electrophilic reactivity, making it suitable for nucleophilic substitution reactions. Comparative studies with meta/para isomers (e.g., 3-/4-nitrophenylurethanes) can elucidate steric effects .

Q. Which physicochemical properties of this compound are most relevant to experimental design?

- Methodological Answer : Key properties include solubility in polar aprotic solvents (e.g., DMF, DMSO), logP (~1.5) for partition coefficient studies, and thermal stability (decomposition above 250°C). These parameters inform solvent selection for reaction kinetics and degradation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate existing data , followed by accelerated stability testing (ICH Q1A) across pH 2–12. Use HPLC-MS to identify degradation products (e.g., nitroaniline derivatives) and apply Arrhenius modeling to extrapolate shelf-life .

Q. What analytical strategies are recommended for identifying decomposition products of this compound in aqueous environments?

Q. How can computational modeling elucidate the catalytic mechanisms of this compound in enzyme inhibition?

Q. What interdisciplinary approaches are needed to study this compound’s interactions with biological systems?

Q. What methodologies improve reproducibility in synthesizing this compound across laboratories?

Q. How can scoping reviews address gaps in understanding this compound’s environmental fate?

- Methodological Answer :

Follow Arksey & O’Malley’s framework [[5]] to map biodegradation studies, prioritizing OECD 301F assays for aerobic degradation. Integrate QSAR models to predict ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms) [[5]][[14]].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.